N-(3-chlorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
This compound belongs to the triazolo-pyrazine class, characterized by a fused triazole and pyrazine core. The structure includes:
- A 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl moiety, providing a rigid heterocyclic framework.
- An N-(3-chlorophenyl)acetamide side chain, which may enhance binding specificity through halogen interactions .
Synthetic routes for analogous triazolo-pyrazine derivatives (e.g., ) involve condensation of substituted phenols with chloroacetamide intermediates under basic conditions, followed by cyclization . While direct pharmacological data for this compound are unavailable, structurally related analogs demonstrate diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-8-14(2)10-17(9-13)30-20-19-25-27(21(29)26(19)7-6-23-20)12-18(28)24-16-5-3-4-15(22)11-16/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMORXKMVQFLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3-chlorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide exhibit promising anticancer properties. The triazole and pyrazine components have been associated with inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study: In vitro Studies
A study conducted on various cancer cell lines demonstrated that derivatives of this compound led to a significant reduction in cell viability compared to control groups. The mechanism was proposed to involve the inhibition of specific signaling pathways related to cell proliferation.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research suggests that its unique structure may enhance its ability to penetrate bacterial membranes and disrupt cellular functions.
Case Study: Efficacy Against Pathogens
In laboratory settings, this compound demonstrated effective inhibition against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were significantly lower than those of commonly used antibiotics.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. Research has indicated that it can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
Case Study: In Vivo Models
In animal models of inflammation, treatment with the compound resulted in reduced swelling and pain levels compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity arises from three primary regions:
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Triazolo-pyrazine core : Electron-deficient due to conjugation with the keto group at position 3, enabling nucleophilic attacks.
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3,5-Dimethylphenoxy group : Electron-rich aromatic substituent at position 8, susceptible to electrophilic substitution.
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Acetamide side chain : Hydrolyzable under acidic or basic conditions.
Key functional groups and their roles:
| Functional Group | Position | Reactivity |
|---|---|---|
| Triazole ring | Fused to pyrazine | Participates in cycloadditions and ring-opening reactions |
| Keto group (C=O) | Position 3 | Stabilizes adjacent charges; prone to reduction |
| Acetamide (-NHCO-) | Side chain | Hydrolyzes to carboxylic acid or reacts with nucleophiles |
Nucleophilic Aromatic Substitution
The 3,5-dimethylphenoxy group undergoes electrophilic substitution. Comparative data for similar phenoxy-substituted triazolo-pyrazines:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivative at para position | 68% | |
| Halogenation | Cl₂/FeCl₃, 25°C | Chlorinated phenoxy group | 72% |
Mechanistic Insight : Electron-donating methyl groups direct substitution to the para position of the phenoxy ring. Steric hindrance from methyl groups reduces reaction rates compared to unsubstituted analogs.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under varied conditions:
| Condition | Reagent | Product | Rate (k, h⁻¹) |
|---|---|---|---|
| Acidic | 6M HCl, reflux | Carboxylic acid + 3-chloroaniline | 0.45 |
| Basic | NaOH (1M), 80°C | Carboxylate salt + amine | 0.32 |
Key Finding : Acidic hydrolysis proceeds faster due to protonation of the amide carbonyl, enhancing electrophilicity. Stability in neutral conditions makes the compound suitable for storage at room temperature.
Oxidation and Reduction
The keto group at position 3 and triazole ring are redox-active:
| Process | Reagent | Outcome |
|---|---|---|
| Reduction | NaBH₄/MeOH | Alcohol formation at C3 (71% yield) |
| Oxidation | KMnO₄/H⁺ | Cleavage of triazole ring (limited yield) |
Notable Observation : Reduction of the keto group preserves the heterocyclic core, enabling further functionalization. Oxidative cleavage is less selective, often degrading the triazole ring .
Cyclization and Ring-Opening
The triazolo-pyrazine core participates in ring-expanding reactions:
Mechanistic Pathway : Copper catalysis facilitates [3+2] cycloaddition with alkynes, forming extended π-conjugated systems .
Functional Group Transformations
The acetamide side chain reacts with nucleophiles:
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Aminolysis | NH₃/MeOH | Primary amide | 65% |
| Thioamide formation | Lawesson’s reagent | Thioacetamide | 58% |
Synthetic Utility : Thioamide derivatives exhibit improved solubility in nonpolar solvents.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Replacing phenoxy (target compound) with sulfanyl () introduces a sulfur atom, which could modulate electronic properties and metabolic stability .
Acetamide Side Chain :
- The N-(3-chlorophenyl) group in the target compound may engage in halogen bonding with target proteins, unlike the N-(2,5-dimethylphenyl) group in ’s analog, which relies on steric effects .
- Unsubstituted acetamides (e.g., ) generally exhibit lower target specificity due to reduced steric and electronic interactions .
Synthetic Accessibility :
- Triazolo-pyrazine derivatives (target compound, ) are synthesized via modular routes involving nucleophilic substitution and cyclization, whereas pyrrolo-thiazolo-pyrimidines () require multi-step heterocyclization, reducing scalability .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of N-(3-chlorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide?
- Methodology :
-
Stepwise synthesis : The compound is synthesized via multi-step reactions, starting with condensation to form the triazolopyrazine core, followed by substitution reactions to introduce the chlorophenyl and dimethylphenoxy groups. Key steps require controlled temperatures (e.g., 10–60°C) and inert atmospheres to minimize side reactions .
-
Catalyst selection : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts improve reaction efficiency in coupling steps .
-
Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or dichloromethane aids in precipitation and purification .
- Analytical validation : HPLC and NMR are critical for monitoring reaction progress and confirming purity (>95%) .
Reaction Step Key Conditions Yield Range Core formation 60°C, DMF, 12h 45–55% Substitution Pd(OAc)₂, 80°C 60–70% Final purification Ethanol recrystallization 85–90% purity
Q. What analytical techniques are most reliable for structural elucidation of this compound?
- Primary methods :
- NMR spectroscopy : ¹H and ¹³C NMR resolve aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm). 2D-COSY and HSQC confirm connectivity of the triazolopyrazine and acetamide moieties .
- Mass spectrometry (HRMS) : Accurate mass determination (e.g., m/z 477.95 for C₂₄H₂₄ClN₇O₂) validates molecular formula .
- Complementary techniques :
- X-ray crystallography : Resolves spatial arrangement of substituents, particularly the chlorophenyl and dimethylphenoxy groups .
- IR spectroscopy : Confirms amide C=O stretching (1650–1680 cm⁻¹) and triazole ring vibrations (1450–1500 cm⁻¹) .
Advanced Research Questions
Q. How do researchers address contradictions in reported biological activities of this compound across studies?
- Methodology :
- Dose-response profiling : Compare IC₅₀ values across assays (e.g., kinase inhibition vs. receptor antagonism) to identify context-dependent activity .
- Structural analogs : Synthesize derivatives (e.g., replacing 3,5-dimethylphenoxy with pyrrolidinyl groups) to isolate pharmacophores responsible for specific activities .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm biological targets (e.g., JAK2 kinase or 5-HT receptors) .
- Data reconciliation :
- Meta-analysis : Pool data from independent studies to distinguish assay-specific artifacts (e.g., fluorescence interference in high-throughput screens) .
Q. What strategies are employed to enhance the compound’s solubility and bioavailability for in vivo studies?
- Chemical modifications :
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Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility .
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PEGylation : Attach polyethylene glycol chains to the acetamide nitrogen to reduce plasma protein binding .
- Formulation approaches :
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Nanoemulsions : Use lipid-based carriers (e.g., liposomes) to enhance lymphatic uptake .
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Co-crystallization : Co-formulate with cyclodextrins to stabilize the amorphous phase and increase dissolution rates .
Strategy Solubility Improvement Bioavailability (F%) Prodrug (phosphate) 5-fold increase in PBS 25 → 40% Liposomal formulation 10-fold in simulated gastric fluid 15 → 35%
Q. How can computational modeling guide the optimization of this compound’s binding affinity to specific targets?
- In silico workflows :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions between the triazolopyrazine core and ATP-binding pockets (e.g., kinase targets) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the acetamide carbonyl and Lys101 of JAK2) .
- QSAR modeling :
- Develop regression models correlating substituent electronegativity (e.g., Cl vs. F on phenyl rings) with inhibitory potency (R² > 0.85) .
Methodological Challenges and Solutions
Q. What experimental designs are recommended for studying the compound’s metabolic stability?
- In vitro assays :
- Liver microsomes : Incubate with NADPH-supplemented human liver microsomes (HLM) and monitor degradation via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
- In vivo correlation :
- Radioisotope tracing : Use ¹⁴C-labeled compound in rodent models to quantify excretion pathways (e.g., biliary vs. renal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
